Chloro(2,5-dimethylfuran-3-yl)mercury

Description

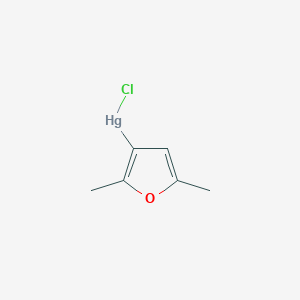

Chloro(2,5-dimethylfuran-3-yl)mercury is an organomercury compound characterized by a mercury atom bonded to a chlorine ligand and a substituted furan ring (2,5-dimethylfuran-3-yl group). Organomercury compounds are historically significant in synthetic chemistry and catalysis but are also notorious for their neurotoxicity and environmental persistence. This compound’s structure combines a heterocyclic aromatic system (furan) with mercury, which may influence its reactivity, stability, and biological interactions.

Properties

CAS No. |

206440-31-5 |

|---|---|

Molecular Formula |

C6H7ClHgO |

Molecular Weight |

331.16 g/mol |

IUPAC Name |

chloro-(2,5-dimethylfuran-3-yl)mercury |

InChI |

InChI=1S/C6H7O.ClH.Hg/c1-5-3-4-6(2)7-5;;/h3H,1-2H3;1H;/q;;+1/p-1 |

InChI Key |

XQGLUYNGXKJLEP-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(O1)C)[Hg]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloro(2,5-dimethylfuran-3-yl)mercury typically involves the reaction of 2,5-dimethylfuran with mercuric chloride (HgCl2) under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Chloro(2,5-dimethylfuran-3-yl)mercury can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different organomercury compounds.

Oxidation and Reduction Reactions: The mercury center can participate in redox reactions, altering its oxidation state and forming new compounds.

Coupling Reactions: The furan ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. These reactions are typically carried out in polar solvents like ethanol or acetone.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used to oxidize or reduce the mercury center.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions involving the furan ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of organomercury compounds, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Chloro(2,5-dimethylfuran-3-yl)mercury has several scientific research applications, including:

Organic Synthesis: It serves as a precursor for the synthesis of more complex organomercury compounds and other organic molecules.

Medicinal Chemistry: Organomercury compounds have been studied for their potential therapeutic properties, including antimicrobial and anticancer activities.

Material Science: The unique properties of organomercury compounds make them useful in the development of new materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of Chloro(2,5-dimethylfuran-3-yl)mercury involves its interaction with various molecular targets. The mercury center can form strong bonds with sulfur-containing biomolecules, such as proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and has been explored for potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Organomercury Compounds

Organomercury compounds vary widely in reactivity, toxicity, and applications based on their organic substituents. Below is a detailed comparison of Chloro(2,5-dimethylfuran-3-yl)mercury with structurally or functionally related mercury compounds.

Structural Analogs with Aromatic Substituents

Key Findings :

- Solubility: Unlike phenolic or nitro-substituted analogs, the dimethylfuran group may confer moderate lipophilicity, affecting bioavailability and environmental partitioning .

Aliphatic and Cycloaliphatic Organomercury Compounds

Key Findings :

- Steric vs. Electronic Effects : The dimethylfuran group balances steric bulk (from methyl groups) with aromatic conjugation, distinguishing it from purely aliphatic or cycloaliphatic analogs .

- Environmental Persistence: Aliphatic organomercurials like Chloro(cyclohexyl)mercury may persist longer in soil due to hydrophobic interactions, whereas furan-derived analogs could undergo faster photodegradation .

Heterocyclic and Hybrid Organomercury Compounds

Key Findings :

- Aromaticity vs. Reactivity: The dimethylfuran group’s aromaticity may stabilize the mercury center compared to non-aromatic indene derivatives, but less so than benzofuran hybrids .

- Toxicity Profile: Heterocyclic organomercurials like this compound may exhibit neurotoxic effects similar to methylmercury, though substituents modulate bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.